

# quantum chemical calculations of polysulfide anions

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An In-depth Technical Guide to Quantum Chemical Calculations of Polysulfide Anions

#### Introduction

Polysulfide anions, encompassing both dianions (S\_n\_²-) and radical anions (S\_n\_•-), are critical species in a vast array of scientific disciplines. Their unique catenation ability and rich redox chemistry make them central to the function of next-generation energy storage systems like lithium-sulfur and sodium-sulfur batteries.[1][2] They also play pivotal roles as intermediates in geochemical processes, organic synthesis, and various biological signaling pathways.[1][2][3] However, many of these species, particularly the radical anions and long-chain dianions, are highly reactive and transient, making them challenging to characterize experimentally.[4][5][6]

Quantum chemical calculations have emerged as an indispensable tool for elucidating the intrinsic properties of polysulfide anions.[7][8] These computational methods allow for the accurate prediction of molecular structures, vibrational and electronic spectra, and thermodynamic properties, providing insights that complement and often guide experimental investigations.[4][9] This guide offers a technical overview of the computational methodologies employed to study polysulfide anions, presents key quantitative data derived from these calculations, and illustrates their application in understanding complex reaction mechanisms.

## **Computational Methodologies and Protocols**



The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory and basis set. For polysulfide anions, a variety of methods have been successfully applied, with Density Functional Theory (DFT) being the most prevalent due to its favorable balance of computational cost and accuracy.

#### **Key Computational Approaches**

- Density Functional Theory (DFT): This is the workhorse method for studying polysulfide anions.[4][10]
  - Functionals: Hybrid functionals like PBE0 and B3LYP are commonly used.[4][11] Longrange corrected functionals such as ωB97X-D are particularly effective for describing reaction mechanisms and non-covalent interactions.[6][12]
  - Basis Sets: Pople-style basis sets like 6-31+G(2df,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pV(T+d)Z) are frequently employed to provide a flexible description of the electron density, which is crucial for anions.[6][9][12] The def2-QZVP basis set also offers high accuracy for geometry optimizations.[4][5]
  - Dispersion Corrections: Empirical dispersion corrections, such as Grimme's D3, are often included (e.g., PBE0-D3) to accurately model van der Waals forces, which can be important in larger polysulfide clusters.[4][13]
- High-Level Ab Initio Methods:
  - To achieve higher accuracy for thermodynamic data, composite methods like G3X(MP2) are utilized.[9] These methods approximate coupled-cluster level accuracy at a lower computational cost.
  - For studying excited states and complex electronic structures, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are sometimes employed.[4]
- Inclusion of Solvent Effects: The properties of charged species like polysulfide anions are highly sensitive to their environment.
  - Polarizable Continuum Models (PCM): This is the most common approach, where the solvent is modeled as a continuous dielectric medium.[4][9] It is effective for capturing the



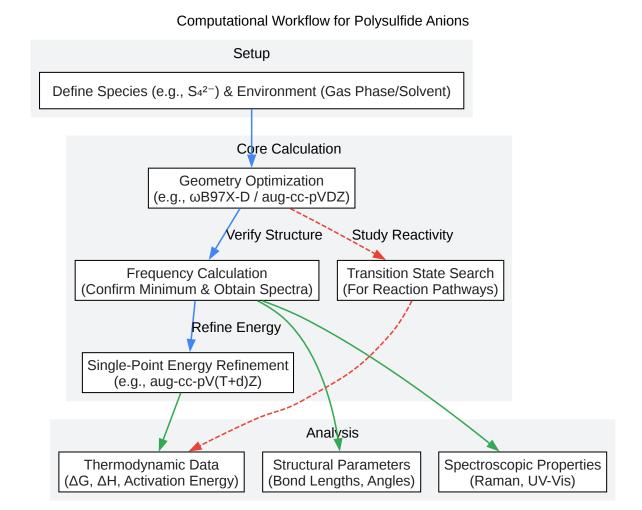
bulk electrostatic effects of the solvent on the geometry and energy of the anion.[2][4]

 SMD Model: The SMD (Solvation Model based on Density) is another universal solvation model that has been used in studies of polysulfide reaction mechanisms.[6][12]

## **Typical Computational Workflow**

A typical computational study of polysulfide anions involves a multi-step process. The workflow begins with an initial guess of the molecular geometry, followed by optimization to find the lowest energy structure. Frequency calculations are then performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain vibrational data. Finally, single-point energy calculations with larger basis sets or higher levels of theory can be performed to refine the electronic energy. For studying reactivity, transition states are located and verified.





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A typical workflow for quantum chemical calculations of polysulfide anions.

### **Data Presentation: Calculated Properties**

Quantum chemical calculations provide a wealth of quantitative data. The following tables summarize representative calculated properties for various polysulfide anions from the literature.



**Table 1: Calculated Geometric Parameters of Polysulfide** 

**Anions and Radical Anions** 

Species	State	Symmetr y	S-S Bond Lengths (Å)	Bond Angle (°)	Computat ional Level	Referenc e
S <sub>2</sub> <sup>2-</sup>	Cell	-	2.12	-	DFT/PBEs ol	[10]
S <sub>2</sub> •-	Cell	-	2.01	-	DFT/PBEs ol	[10]
S <sub>3</sub> 2-	Cell	C <sub>2</sub> V	2.06, 2.06	103.5	DFT/PBEs ol	[10]
S <sub>3</sub> •-	Cell	C <sub>2</sub> V	1.97, 2.00	110.9	DFT/PBEs ol	[10]
S4 <sup>2-</sup>	Gas	C <sub>2</sub>	2.07, 2.16, 2.07	99.5, 99.5	G3X(MP2)	[9]
S <sub>4</sub> •- (cis)	Gas	C <sub>2</sub> V	2.04, 2.15, 2.04	105.7, 105.7	PBE0/D3/d ef2-QZVP	[4]
S <sub>4</sub> •- (trans)	Gas	C₂h	2.04, 2.14, 2.04	108.3, 108.3	PBE0/D3/d ef2-QZVP	[4]
S <sub>6</sub> <sup>2-</sup>	Gas	C <sub>2</sub>	2.06-2.11	102.7- 106.0	B3LYP/6- 31G(d)	[7]
S <sub>6</sub> •-	Gas	C <sub>2</sub>	2.04-2.61	-	PBE0/D3/d ef2-QZVP	[4]

**Table 2: Calculated Spectroscopic Data** 



Species	Property	Calculated Value	Experiment al Value	Computatio nal Level	Reference
S <sub>2</sub> •-	Vibrational Freq. (cm <sup>-1</sup> )	603	528-579	DFT/PBEsol	[10]
S <sub>3</sub> •-	Electronic Transition (nm)	~600	~600	TD-DFT	[4]
S <sub>4</sub> •- (cis)	Electronic Transition (nm)	~350 (weak), Near-IR (strong)	-	TD-DFT	[4]

**Table 3: Calculated Thermodynamic Data** 

Reaction	Property	Value (kcal/mol)	Computational Level	Reference
$S_8 + e^- \rightarrow S_8 \bullet^-$	Electron Affinity (in polar medium)	3.05 eV (~70.3 kcal/mol)	PCM Calculation	[2]
$S_8 \bullet^- \rightarrow S_3 \bullet^- + S_5$	Reaction Energy (ΔG)	Exergonic	G3X(MP2)/PCM	[9]
$S_8 \bullet^- \rightarrow S_2 \bullet^- + S_6$	Reaction Energy (ΔG)	Exergonic	G3X(MP2)/PCM	[9]
$S_8^{2-} \rightarrow 2S_4^{\bullet-}$	Dissociation Energy (ΔG)	Exergonic	G3X(MP2)/PCM	[9]
$S_7^{2-} + CN^- \rightarrow S_6-CN^- + S^{2-}$	Activation Energy (ΔG‡)	15.0	ωB97X-D/aug- cc- pV(T+d)Z/SMD	[12]

#### **Elucidation of Reaction Mechanisms**

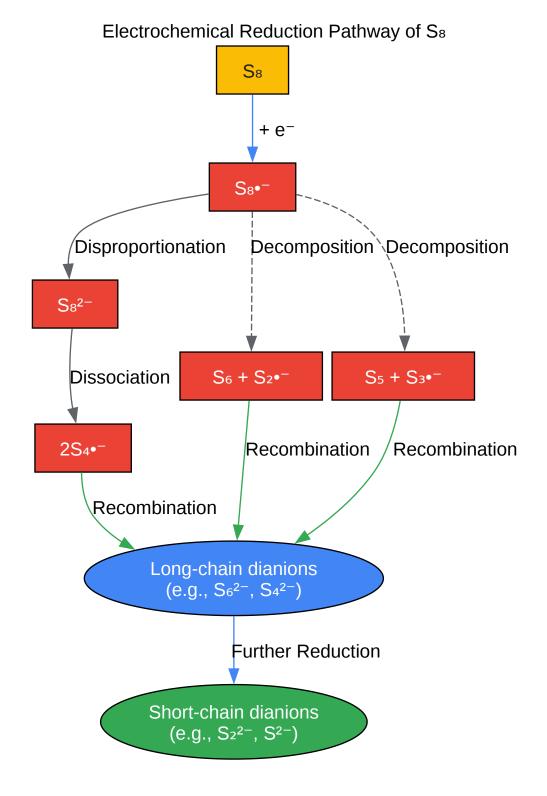
A major application of quantum chemical calculations is to map out complex reaction pathways that are difficult to resolve experimentally.



#### **Electrochemical Reduction of Sulfur**

In Li-S batteries, elemental sulfur ( $S_8$ ) is electrochemically reduced to sulfide ( $S^{2-}$ ) through a cascade of polysulfide intermediates. Calculations have shown that the primary reduction product is the  $S_8^{\bullet-}$  radical anion.[9] This species is thermally unstable and decomposes exergonically into smaller radical anions like  $S_3^{\bullet-}$  and  $S_2^{\bullet-}$ , which then participate in further reactions to form various polysulfide dianions.[9]





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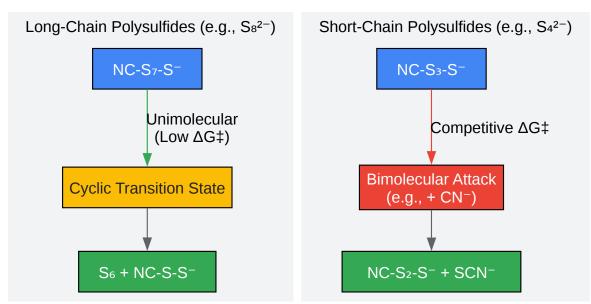
Calculated pathway for the reduction of S<sub>8</sub> via radical anion intermediates.

#### **Polysulfide Decomposition Pathways**



Polysulfides can decompose through various pathways, and DFT calculations are crucial for determining the most favorable routes. Studies have investigated the reaction of polysulfides with nucleophiles like cyanide (CN<sup>-</sup>) and phosphines.[6][12] For long-chain polysulfides, calculations show that unimolecular decomposition via intramolecular cyclization often has the lowest activation barrier.[6][12] For shorter chains, a mixture of unimolecular and bimolecular nucleophilic attacks can be expected.[12]

#### Calculated Polysulfide Decomposition Pathways



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Decomposition pathways for long vs. short polysulfide chains.

## **Solvation Structure and Dynamics**

The behavior of polysulfides in battery electrolytes is governed by their solvation structure.[14] [15] DFT calculations, often combined with molecular dynamics (MD) simulations, are used to study the coordination of lithium ions (Li<sup>+</sup>) with polysulfide anions and solvent molecules (like DOL and DME).[16][17][18] These studies reveal that short-chain polysulfides tend to form strong Li<sup>+</sup>– $S_{\times}^{2-}$  ionic networks, leading to lower solubility, while longer chains have weaker interactions and higher solubility due to greater solvent coordination.[16] Calculations also



show that salt anions (e.g., TFSI<sup>-</sup>, FSI<sup>-</sup>) from the electrolyte can enter the first solvation sheath of the Li<sup>+</sup> ion, competing with the polysulfide and influencing reaction kinetics.[14][15]

#### Conclusion

Quantum chemical calculations, particularly DFT, provide powerful and indispensable insights into the fundamental chemistry of polysulfide anions. They enable the reliable prediction of structures, spectroscopic signatures, and thermodynamic stabilities of these often-elusive species. Furthermore, these computational tools are crucial for mapping complex reaction networks, such as those occurring during the charge-discharge cycles of sulfur-based batteries, and for understanding the intricate effects of solvation on polysulfide reactivity. The synergy between advanced computational methods and experimental validation continues to deepen our understanding of polysulfide chemistry, paving the way for the rational design of new materials and technologies, from high-density energy storage to novel therapeutic agents.

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